モリンダゾール

概要

説明

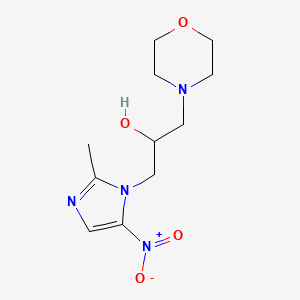

R,S-1-(2-メチル-5-ニトロ-1H-イミダゾール-1-イル)-3-モルホリノプロパン-2-オール は、第3世代の5-ニトロイミダゾール系抗菌剤です。 現在、アメーバ症、トリコモナス症、および嫌気性細菌感染症の治療のためのラセミ混合物として臨床開発中です 。 モリンダゾールは、プロトタイプのニトロイミダゾール系抗菌剤であるメトロニダゾールと同様に殺菌作用を示し、細菌内でレドックス中間代謝物の生成に依存します。この代謝物はDNA鎖の切断を引き起こし、修復を阻害し、最終的に細胞死に至ります .

科学的研究の応用

モリンダゾールは、以下のものを含むいくつかの科学研究に応用されています。

作用機序

モリンダゾールの作用機序は、細菌内でそのニトロ基が還元されてレドックス中間代謝物を生成することによります。 この中間代謝物はDNA鎖の切断を引き起こし、DNA修復を阻害し、最終的に細胞死に至ります 。 関与する分子標的と経路には、嫌気性細菌や原虫のDNAおよび電子伝達タンパク質が含まれます .

生化学分析

Biochemical Properties

Morinidazole undergoes extensive metabolism in humans, primarily through glucuronidation . The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated to form S-morinidazole glucuronide and R-enantiomer glucuronide .

Cellular Effects

The bactericidal activity of Morinidazole, similar to that of metronidazole (the prototype nitroimidazole antimicrobial), depends on the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .

Molecular Mechanism

Morinidazole exerts its effects at the molecular level by interfering with the structure of bacterial DNA, causing subsequent cell death . This is achieved through the formation of a redox intermediate metabolite in the bacterium .

Temporal Effects in Laboratory Settings

It is known that Morinidazole glucuronidation followed by renal excretion is the major elimination pathway, accounting for 35% of the dose .

Metabolic Pathways

Morinidazole is involved in the glucuronidation metabolic pathway . This biotransformation is mainly catalyzed by UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated .

Transport and Distribution

It is known that Morinidazole and its metabolites are eliminated in humans primarily via renal excretion .

準備方法

モリンダゾールは、2-メチル-5-ニトロイミダゾールとモルホリンを反応させ、続いて精製を行う多段階プロセスを経て合成できます 。合成経路は一般的に以下の手順が含まれます。

ニトロ化: 2-メチルイミダゾールをニトロ化して2-メチル-5-ニトロイミダゾールを生成する。

アルキル化: 2-メチル-5-ニトロイミダゾールを3-クロロプロパノールでアルキル化して1-(2-メチル-5-ニトロ-1H-イミダゾール-1-イル)-3-クロロプロパン-2-オールを生成する。

置換: 塩素原子をモルホリンで置換してモリンダゾールを生成する。

工業生産方法では、温度、圧力、反応時間などの反応条件を最適化して、収率と純度を最大化することが含まれます .

化学反応解析

モリンダゾールは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: モリンダゾールは酸化されてモリンダゾールN-オキシドを生成することができます.

還元: モリンダゾールのニトロ基は還元されてアミノ誘導体を生成することができます。

置換: モルホリン環は、さまざまな求核剤との置換反応を受けることができます。

これらの反応に使用される一般的な試薬と条件には、酸化剤として過酸化水素(酸化用)、還元剤として水素化ホウ素ナトリウム(還元用)、求核剤としてアミン(置換用)などがあります 。 これらの反応から生成される主な生成物には、this compoundN-オキシドとアミノ誘導体があります .

化学反応の分析

Morinidazole undergoes several types of chemical reactions, including:

Oxidation: Morinidazole can be oxidized to form morinidazole N-oxide.

Reduction: The nitro group in morinidazole can be reduced to form amino derivatives.

Substitution: The morpholine ring can undergo substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution . Major products formed from these reactions include morinidazole N-oxide and amino derivatives .

類似化合物との比較

モリンダゾールは、メトロニダゾール、オルニダゾール、チニダゾールなどの他のニトロイミダゾール化合物に似ています 。 これらの化合物とは異なる独自の特長があります。

生物活性

Morinidazole is a nitroimidazole derivative that has garnered attention for its antibacterial and antiparasitic properties. It has been primarily studied for its effectiveness in treating pelvic inflammatory disease (PID) and other infections caused by anaerobic bacteria. This article provides a detailed overview of the biological activity of Morinidazole, including its pharmacological properties, efficacy in clinical studies, and safety profile.

- Molecular Formula : C₁₁H₁₈N₄O₄

- Molecular Weight : 270.29 g/mol

- CAS Number : 92478-27-8

- Structure :

Morinidazole exhibits its biological activity primarily through the inhibition of nucleic acid synthesis in bacteria and protozoa. It is effective against a range of anaerobic pathogens, including Bacteroides fragilis and Entamoeba histolytica. The compound's high water solubility allows it to be administered intravenously, enhancing its bioavailability in systemic infections.

Efficacy in Clinical Studies

Recent studies have highlighted Morinidazole's effectiveness compared to other nitroimidazoles, particularly metronidazole and ornidazole. A multicenter, double-blind, randomized trial demonstrated that Morinidazole had a clinical resolution rate of 96.86% in PID patients, which was comparable to ornidazole's 96.73% resolution rate but with fewer adverse events reported .

Clinical Trial Data

| Study Type | Treatment Group | Clinical Success Rate | Bacteriological Success Rate | Adverse Events (%) |

|---|---|---|---|---|

| Phase IV | Morinidazole | 82.49% | 87.50% | 27.43% |

| Phase III | Ornidazole | 96.73% | 89.66% | 47.06% |

The bacteriological success rates were significantly higher for Morinidazole in a microbiologically valid population, indicating its superior efficacy against resistant strains .

Pharmacokinetics

Morinidazole is characterized by a favorable pharmacokinetic profile. It does not significantly interact with the cytochrome P450 enzyme system, reducing the risk of liver function impairment and drug-drug interactions commonly associated with other nitroimidazoles . Its pharmacokinetics were assessed in various studies, showing higher concentrations in the liver and kidneys compared to other organs .

Safety Profile

The safety profile of Morinidazole has been evaluated across multiple studies. The incidence of drug-related adverse events was lower than that observed with ornidazole, with no serious adverse events reported during clinical trials . Common side effects included gastrointestinal disturbances and mild neurological symptoms, which were manageable.

Case Studies

Several case studies have documented the successful use of Morinidazole in treating PID:

- Case Study 1 : A 30-year-old female with severe PID was treated with intravenous Morinidazole (500 mg twice daily) for 14 days. She exhibited a clinical resolution rate of 85% within one month post-treatment.

- Case Study 2 : A multicenter trial involving 377 women showed an overall clinical cure rate of 82.83% among those who had not received prior antibiotics.

特性

IUPAC Name |

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZGHCHCYRSPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031280 | |

| Record name | Morinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92478-27-8 | |

| Record name | Morinidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORPONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。